LogP Shift: Methylthio Confers a 1.3-Log Unit Higher Lipophilicity Than the Methylsulfonyl Analog
The target compound exhibits a computed LogP of 1.7859 , whereas the methylsulfonyl analog (CAS 1258651‑95‑4) has a LogP of 0.4675 . The 1.32‑log‑unit difference corresponds to an approximately 21‑fold higher octanol‑water partition coefficient for the target, predicting substantially greater passive membrane permeability and altered extraction efficiency. This measurement is based on computational predictions using identical algorithm assumptions across the two compounds.
| Evidence Dimension | Computed LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.7859 |
| Comparator Or Baseline | Methyl 2-amino-4-methoxy-5-(methylsulfonyl)benzoate (CAS 1258651‑95‑4): LogP = 0.4675 |
| Quantified Difference | ΔLogP = +1.3184 (~21‑fold higher partition coefficient) |
| Conditions | Computed LogP; source data from Chemscene and Leyan vendor repositories |
Why This Matters
A >20‑fold difference in partition behavior directly impacts extraction yields, chromatographic retention, and cell‑based assay performance, making the sulfonyl analog unsuitable as a drop‑in replacement without re‑developing analytical and biological protocols.
